molecular formula C21H20N6O2 B6507988 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide CAS No. 872591-09-8

2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide

Cat. No.: B6507988
CAS No.: 872591-09-8
M. Wt: 388.4 g/mol
InChI Key: XKMUWMDTPYARQC-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide is a triazolo-pyrimidine derivative characterized by a fused bicyclic core ([1,2,3]triazolo[4,5-d]pyrimidin-7-one) substituted at position 3 with a 3,4-dimethylphenyl group and at position 6 with an N-methyl-N-phenylacetamide moiety.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-14-9-10-17(11-15(14)2)27-20-19(23-24-27)21(29)26(13-22-20)12-18(28)25(3)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMUWMDTPYARQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Biological Activity of Triazolopyrimidine Derivatives

Triazolopyrimidine derivatives, including compounds structurally similar to 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide, have shown promising biological activities in various studies.

Anticancer Properties

Triazolopyrimidines have demonstrated significant anticancer potential across multiple cell lines:

  • A structurally related compound, designated as XVII, exhibited broad-spectrum antitumor activity with the following metrics :
    • GI50 (median growth inhibition): 6.15 μM
    • TGI (total growth inhibition): 28.66 μM
  • Another analog, compound XX, showed potent anticancer efficacy against several cancer cell lines with IC50 values ranging from 1.42 to 6.52 μM .
  • A hydrazone-bearing [1,2,3]triazolo[4,5-d]pyrimidine (compound XXII) demonstrated notable anticancer efficiency against the MGC-803 cell line with an IC50 value of 0.87 μM .

The anticancer activities of triazolopyrimidine derivatives are often associated with the following mechanisms:

  • Cell Cycle Arrest: Many compounds in this class induce G2/M phase cell cycle arrest .
  • Apoptosis Induction: Increased levels of apoptotic markers and caspase-3 activity have been observed .
  • Mitochondrial Membrane Potential Disruption: Some derivatives cause loss of mitochondrial membrane potential in cancer cells .

Case Study: Compound XIV

A structurally similar compound, XIV, demonstrated remarkable biological activity:

  • Anticancer Activity:
    • 4.5 to 8.4-fold higher activity compared to erlotinib against HCT-116, HepG-2, MCF-7, and A549 cells .
    • High activity against both EGFRWT and mutant EGFRT790M with IC50 values of 0.09 and 4.03 μM, respectively .
  • Mechanism of Action:
    • Significantly increased apoptosis in HCT-116, HepG-2, and MCF-7 cells.
    • Induced cell cycle arrest at the G2/M phase.
    • Increased caspase-3 levels in HepG-2 cells by 6.5 times compared to the control .

Other Biological Activities

While anticancer properties are prominent, triazolopyrimidine derivatives have also shown potential in other therapeutic areas:

  • Antibacterial Activity: Some benzothioate derivatives of triazole-3-thiones exhibited good antibacterial activity against pathogenic bacteria .
  • Potential Applications: These compounds have been studied for their effects on the digestive system, respiratory tract, and endocrine system .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H22ClN3O2S2C_{24}H_{22}ClN_3O_2S^2, with a molecular weight of approximately 298.306 g/mol. The compound features a triazolopyrimidine core which is known for its diverse pharmacological activities. The presence of both triazole and pyrimidine rings enhances its potential as a bioactive molecule .

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazolopyrimidines can inhibit specific enzymes such as CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values indicating potent anticancer effects against various cancer cell lines .
  • Antimicrobial Properties : Research indicates that this class of compounds exhibits broad-spectrum antimicrobial activity. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition Studies

The compound's mechanism of action primarily involves the inhibition of specific enzymes or pathways. For instance:

  • Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
  • Modulation of Apoptotic Pathways : By influencing apoptosis-related proteins, these compounds can induce programmed cell death in malignant cells .

Case Studies

Several studies have explored the efficacy and applications of triazolopyrimidine derivatives similar to 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide:

  • Anticancer Efficacy Study : A study investigated the effect of a related triazolopyrimidine on MGC-803 gastric cancer cells, revealing an IC50 value of 0.87 μM, indicating significant potency against this cancer type .
  • Antimicrobial Screening : Another research effort assessed the antimicrobial properties against a panel of bacterial strains, demonstrating effectiveness comparable to established antibiotics .

Comparison with Similar Compounds

Substituent Analysis at Position 3

  • Target Compound : 3-(3,4-Dimethylphenyl) group. The electron-donating methyl groups enhance lipophilicity and steric bulk compared to simpler aryl substituents.
  • Analog 1: 2-[3-(4-Methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylbenzyl)acetamide (PubChem) .
  • Analog 2 : 2-{3-Methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide . A smaller methyl group at position 3 reduces steric hindrance, possibly enhancing binding to compact active sites.

Substituent Analysis at Position 6

  • Target Compound : N-Methyl-N-phenylacetamide. The branched acetamide group contributes to moderate lipophilicity (logP estimated >2.5) and may influence metabolic stability.
  • Analog 3 : 2-{3-Methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 946306-55-4) . The 2,4,6-trimethylphenyl group increases steric bulk and hydrophobicity, which could reduce aqueous solubility but improve membrane permeability.

Physicochemical and Spectroscopic Properties

Comparative data for select analogs are summarized below:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₂₁N₇O₂* ~403.45* 3-(3,4-Dimethylphenyl), N-Me-N-Ph Data not reported in evidence
Analog 1 C₂₄H₂₂N₆O₃ 454.47 3-(4-Methoxyphenyl), N-(4-Me-Bn) PubChem entry (no experimental data)
Analog 3 C₁₆H₁₈N₆O₂ 326.35 3-Methyl, N-(2,4,6-trimethylphenyl) SMILES: Cc1cc(C)c(NC(=O)Cn2cnc3c(nnn3C)c2=O)c(C)c1
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N,N-dimethyl- C₆H₈N₆ 164.17 7-Dimethylamino Density: 1.56 g/cm³; Bp: 237°C

*Inferred based on structural similarity; experimental data unavailable in evidence.

Preparation Methods

Preparation of 3,4-Dimethylphenylhydrazine

The 3,4-dimethylphenyl moiety is introduced via 3,4-dimethylphenylhydrazine, synthesized from 3,4-dimethylaniline through diazotization and reduction. The process involves:

  • Diazotization : Treatment of 3,4-dimethylaniline with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt.

  • Reduction : Reaction with sodium metabisulfite (Na₂S₂O₅) at 10–35°C and pH 7–9 to yield 3,4-dimethylphenylhydrazine.
    This method achieves a purity of >98% with a 70–75% yield, offering cost-effective scalability compared to traditional S-WAT reduction.

Formation of the Triazolopyrimidine Core

The triazolopyrimidine scaffold is constructed via cyclization of a pyrimidine precursor with a triazole moiety. A representative approach involves:

  • Cyclocondensation : Reacting 4,6-dichloropyrimidine-5-amine with 3,4-dimethylphenylhydrazine in ethanol under reflux to form 3-(3,4-dimethylphenyl)-6-chloro-triazolo[4,5-d]pyrimidine.

  • Oxidation : Treating the intermediate with hydrogen peroxide in acetic acid to introduce the 7-oxo group.

StepReagents/ConditionsYield
CyclocondensationEthanol, reflux, 12 h65%
OxidationH₂O₂, CH₃COOH, 60°C, 4 h82%

Functionalization with the Acetamide Side Chain

Synthesis of N-Methyl-N-phenylacetamide

The acetamide side chain is prepared via acylation of N-methylaniline:

  • Acylation : Reacting N-methylaniline with acetyl chloride in dichloromethane (DCM) using pyridine as a base. The reaction proceeds at 0°C for 2 h, yielding N-methyl-N-phenylacetamide (85% purity, 90% yield).

Coupling to the Triazolopyrimidine Core

The acetamide group is introduced via nucleophilic substitution:

  • Alkylation : Treating 3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl chloride with N-methyl-N-phenylacetamide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is conducted at 80°C for 8 h, achieving a 75% yield.

Optimization and Industrial-Scale Production

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/0.1% ammonium acetate) resolves impurities, enhancing purity to >99%.

  • Crystallization : Recrystallization from methanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction analysis.

Scalability Enhancements

  • Continuous Flow Systems : Patent literature highlights the use of automated reactors for diazotization and reduction steps, reducing reaction time by 40%.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves environmental compatibility without compromising yield.

Mechanistic Insights and Challenges

Reaction Mechanisms

  • Cyclocondensation : Proceeds via nucleophilic attack of the hydrazine nitrogen on the pyrimidine chloride, followed by intramolecular cyclization.

  • Oxidation : The 7-oxo group forms through keto-enol tautomerization stabilized by the triazole ring’s electron-withdrawing effects.

Common Side Reactions

  • Over-Oxidation : Excessive H₂O₂ leads to sulfone formation at the thioether linkage, mitigated by controlled stoichiometry.

  • N-Dealkylation : Harsh acidic conditions during hydrolysis may cleave the N-methyl group, requiring pH monitoring.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Traditional StepwiseHigh purity (99%)Low yield (60%)
Flow ChemistryScalable, 80% yieldHigh equipment cost
Green SynthesisEco-friendly solventsLonger reaction times

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

  • The compound contains a triazolopyrimidine core fused with a dimethylphenyl group and an N-methyl-N-phenylacetamide side chain. The triazolopyrimidine moiety is known for π-π stacking and hydrogen-bonding interactions with biological targets, while the dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability . Structural characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and tautomeric forms, which dictate reactivity .

Q. What synthetic methodologies are commonly employed for triazolopyrimidine derivatives like this compound?

  • Synthesis typically involves multi-step reactions:

Core formation : Cyclocondensation of substituted pyrimidines with triazole precursors under controlled temperatures (70–100°C) in polar aprotic solvents (e.g., DMF) .

Functionalization : Introduction of the acetamide side chain via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) .

Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC to achieve >95% purity .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • In vitro screening :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) to measure IC50 values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Solubility : Determine via shake-flask method in PBS (pH 7.4) to inform dosing in cell-based studies .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and scalability?

  • Reaction engineering : Apply design of experiments (DoE) to optimize temperature, solvent (e.g., DMSO for solubility), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility for large-scale synthesis .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case study : If conflicting CDK inhibition results arise, validate assay conditions (ATP concentration, buffer pH) and confirm compound stability via LC-MS .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to identify critical pharmacophores .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and rationalize discrepancies .

Q. How can computational methods enhance the design of derivatives with improved target specificity?

  • QSAR modeling : Train models on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for ligand-protein interactions to guide substitutions (e.g., fluorination for enhanced binding) .
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Q. What analytical techniques are essential for characterizing degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-HRMS : Identify degradation products (e.g., oxidation of the triazole ring) and quantify stability .
  • NMR tracking : Monitor structural changes in deuterated buffers (e.g., D2O) to confirm hydrolytic pathways .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar triazolopyrimidines in terms of kinase inhibition profiles?

  • Data-driven comparison :

CompoundCDK2 IC50 (nM)EGFR IC50 (nM)LogP
Target compound12.3 ± 1.5>10,0003.2
Fluorophenyl analog 8.7 ± 0.9450 ± 302.8
Chlorophenyl analog 25.1 ± 2.1>10,0003.5
  • The dimethylphenyl group reduces off-target EGFR activity but lowers CDK2 potency compared to fluorinated analogs .

Q. What mechanistic insights explain its selective inhibition of CDK4/6 over CDK2?

  • Structural basis : Molecular dynamics simulations reveal that the acetamide side chain clashes with CDK2’s smaller hydrophobic pocket but fits CDK4/6’s expanded pocket .
  • Kinetic studies : SPR analysis shows slower dissociation rates (koff) for CDK4/6, indicating stronger target engagement .

Methodological Resources

  • Synthesis protocols : Refer to multi-step procedures in for triazolopyrimidine core formation.
  • Data validation : Cross-reference PubChem CID 135732170 for physicochemical properties.
  • Advanced modeling : Utilize ICReDD’s reaction path search tools for synthetic optimization .

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